molecular formula C10H13NO2 B8054291 Methyl 5-cyanonorpinane-1-carboxylate

Methyl 5-cyanonorpinane-1-carboxylate

Cat. No.: B8054291
M. Wt: 179.22 g/mol
InChI Key: MJQLJPHKCROSLJ-UHFFFAOYSA-N
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Description

Methyl 5-cyanonorpinane-1-carboxylate is a bicyclic methyl ester featuring a cyano (-CN) substituent at the 5-position of the norpinane backbone. The norpinane core (a norbornane derivative with a fused cyclopropane ring) provides rigidity, while the cyano and ester groups confer polarity and reactivity. This compound is likely synthesized via esterification and cyanation reactions, analogous to methods used for related esters (e.g., methyl cyclopropanecarboxylate derivatives) . Potential applications include pharmaceutical intermediates or specialty polymers, though specific data are unavailable in the provided evidence.

Properties

IUPAC Name

methyl 5-cyanobicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-3-9(5-10,6-10)7-11/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQLJPHKCROSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 5-cyanonorpinane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: It serves as a precursor for bioactive molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which methyl 5-cyanonorpinane-1-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Sandaracopimaric Acid Methyl Esters ()
  • Structure : Diterpene-derived methyl esters with a tricyclic framework.
  • Key Differences: The absence of a cyano group and the presence of hydroxyl or carboxylic acid moieties in sandaracopimaric acid derivatives result in lower polarity compared to Methyl 5-cyanonorpinane-1-carboxylate.
  • Applications : Found in plant resins, suggesting roles in natural product chemistry vs. synthetic intermediates for the target compound .
b) Methyl 3-Aminocyclopentanecarboxylate (–8)
  • Structure: Monocyclic ester with an amino (-NH₂) substituent.
c) Methyl Salicylate ()
  • Structure : Simple aromatic ester with a hydroxyl group.
  • Key Differences: The aromatic ring in methyl salicylate confers UV absorption properties, while the bicyclic norpinane framework in the target compound offers steric hindrance, influencing reactivity in synthesis.
  • Volatility: Methyl salicylate is highly volatile (BP ~222°C), whereas the norpinane backbone likely increases the boiling point of this compound .

Physical and Chemical Properties (Inferred from )

Property This compound (Inferred) Methyl Salicylate Methyl 3-Aminocyclopentanecarboxylate
Molecular Weight (g/mol) ~195 (estimated) 152.15 143.18
Polarity High (due to -CN and ester) Moderate (-OH, ester) High (-NH₂, ester)
Volatility Likely low (rigid bicyclic structure) High Moderate
Solubility Polar aprotic solvents (e.g., acetonitrile) Ethanol, ethers Water-miscible (amine functionality)

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